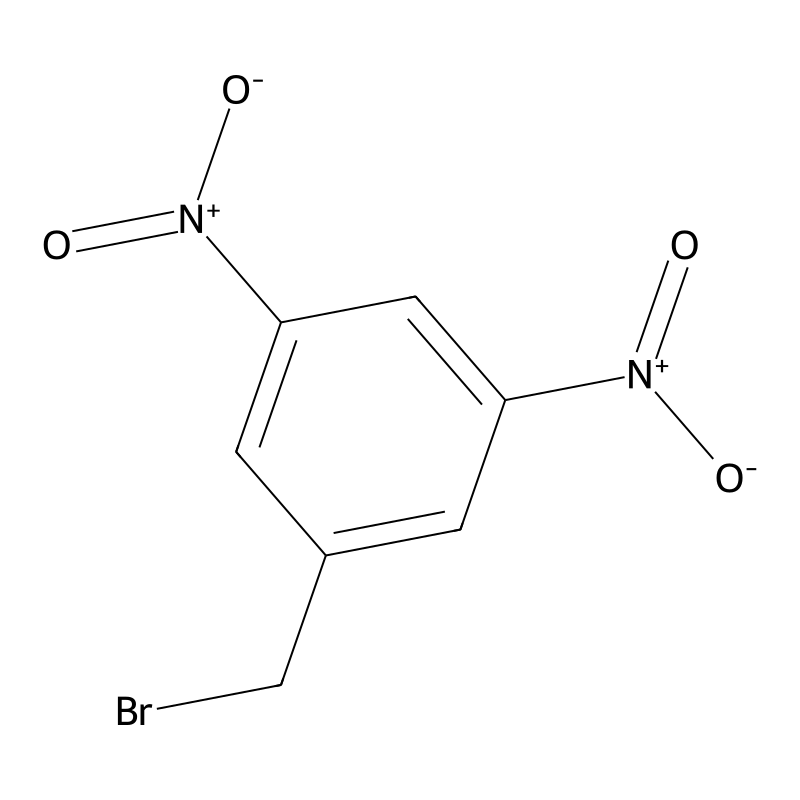1-(Bromomethyl)-3,5-dinitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterisation of Isomeric Derivatives
Scientific Field: Organic Chemistry
Application Summary: Bromopyrenes, which are derivatives of the aromatic hydrocarbon pyrene, are significant in synthetic chemistry, materials science, and environmental studies . The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility .
Results or Outcomes: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
Synthesis and Characterization of Block Copolymers
Scientific Field: Polymer Science
Application Summary: Reversible addition-fragmentation chain transfer (RAFT) polymerization is a powerful technique for the macromolecular synthesis of a broad range of well-defined polymers . It’s compatible with a very wide range of monomers and reaction conditions .
Methods of Application: Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via RAFT polymerization of styrene using RAFT-macro agent . For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
Results or Outcomes: The primary parameters, for example concentration, and time that affect reaction were evaluated . The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA . The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT .
pH Indicator: Bromothymol Blue
Scientific Field: Analytical Chemistry
Methods of Application: Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively . It is bright aquamarine by itself, and greenish-blue in a neutral solution .
Results or Outcomes: The protonated form of bromothymol blue has its peak absorption at 427 nm thus transmitting yellow light in acidic solutions, and the deprotonated form has its peak absorption at 602 nm thus transmitting blue light in more basic solutions .
Introduction of Benzyl Groups: Benzyl Bromide
Scientific Field: Organic Synthesis
Application Summary: Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .
Methods of Application: Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .
Results or Outcomes: In some cases, benzyl serves as a protecting group for alcohols and carboxylic acids .
1-(Bromomethyl)-3,5-dinitrobenzene is an organic compound characterized by a benzene ring with two nitro groups at the 3 and 5 positions and a bromomethyl group at the 1 position. Its chemical formula is and it has a molecular weight of approximately 233.03 g/mol. The compound appears as a solid with a melting point ranging from 65 to 66 °C . The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or alcohols, under appropriate conditions.
- Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like iron powder in acidic conditions .
- Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitution reactions, where the nitro groups can direct new substituents to specific positions on the aromatic ring.
The synthesis of 1-(Bromomethyl)-3,5-dinitrobenzene can be achieved through several methods:
- Bromination of Dinitrobenzene:
- Bromomethylation:
1-(Bromomethyl)-3,5-dinitrobenzene is primarily used as an intermediate in organic synthesis. Its applications include:
- Synthesis of Pharmaceuticals: It can serve as a precursor for various pharmaceutical compounds due to its reactive bromomethyl group.
- Dyes and Pigments: The compound may be utilized in the production of dyes owing to its chromophoric properties.
- Research
Interaction studies involving 1-(Bromomethyl)-3,5-dinitrobenzene focus on its reactivity with biological molecules and other chemical species. Research indicates that compounds with nitro groups can interact with proteins and nucleic acids, potentially leading to modifications that affect biological functions. These interactions are crucial for understanding the compound's toxicity and environmental impact.
Several compounds share structural similarities with 1-(Bromomethyl)-3,5-dinitrobenzene. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Bromo-3,5-dinitrobenzene | Similar structure without the bromomethyl group. | Primarily used in industrial applications. |
| 1-(Bromomethyl)-2,4-dinitrobenzene | Different positions of nitro groups on benzene. | Utilized for synthesizing β-unsaturated aldehydes. |
| 3-Bromo-5-nitroaniline | Contains an amino group instead of bromomethyl. | Exhibits different biological activities due to amine. |
The uniqueness of 1-(Bromomethyl)-3,5-dinitrobenzene lies in its specific arrangement of functional groups that enhance its reactivity compared to similar compounds. Its ability to participate in diverse








